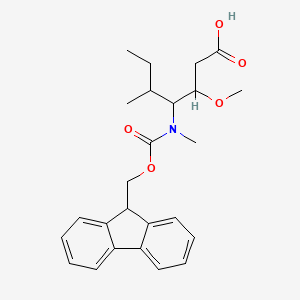
Dolisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolisoleucine is a synthetic compound with the molecular formula C25H31NO5 It is a derivative of isoleucine, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dolisoleucine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. Techniques such as 3D printing have been explored for the preparation of isoleucine formulations, which could be adapted for this compound production . This method allows for precise control over the synthesis process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dolisoleucine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, and organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Dolisoleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component of nutritional supplements.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and feed industries.
Mechanism of Action
The mechanism of action of dolisoleucine involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it is likely to be involved in protein synthesis and energy metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence various cellular processes through its interaction with enzymes and receptors .
Comparison with Similar Compounds
Dolisoleucine is similar to other branched-chain amino acids, such as leucine and valine. it has unique structural features that distinguish it from these compounds. For example, its specific side chain configuration may result in different biological activities and applications. Similar compounds include:
Leucine: An essential amino acid involved in protein synthesis and muscle metabolism.
Valine: Another branched-chain amino acid important for muscle growth and energy production.
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C25H31NO5/c1-5-16(2)24(22(30-4)14-23(27)28)26(3)25(29)31-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22,24H,5,14-15H2,1-4H3,(H,27,28) |
InChI Key |
PGTPCCZSMULGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















